2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol 2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16112848
InChI: InChI=1S/C14H12N2O3/c1-10-3-2-4-12(7-10)15-9-11-8-13(16(18)19)5-6-14(11)17/h2-9,17H,1H3
SMILES:
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol

2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol

CAS No.:

Cat. No.: VC16112848

Molecular Formula: C14H12N2O3

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol -

Specification

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
IUPAC Name 2-[(3-methylphenyl)iminomethyl]-4-nitrophenol
Standard InChI InChI=1S/C14H12N2O3/c1-10-3-2-4-12(7-10)15-9-11-8-13(16(18)19)5-6-14(11)17/h2-9,17H,1H3
Standard InChI Key XPWPPCZIJFIZOU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Introduction

Structural Characteristics

Molecular Architecture

The compound adopts an enol-imine tautomeric structure in the solid state, as evidenced by XRD studies . The imine group (C=N) forms a double bond with a bond length of 1.269 Å, consistent with Schiff base derivatives . The phenolic ring (4-nitrophenol) and 3-methylphenyl group are oriented at a dihedral angle of 37.4°, introducing steric effects that influence molecular planarity . Intramolecular O–H···N hydrogen bonding generates an S(6) ring motif, enhancing structural stability .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC14H12N2O3\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular weight256.26 g/mol
C=N bond length1.269 Å
Dihedral angle (aromatic rings)37.4°

Tautomerism and Electronic Properties

The enol-imine tautomer dominates in the solid state, with the phenolic proton participating in hydrogen bonding . Density Functional Theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) energy of -6.88 eV and a lowest unoccupied molecular orbital (LUMO) energy of -2.49 eV, indicating a bandgap of 4.39 eV . This electronic profile suggests potential reactivity in charge-transfer interactions.

Synthesis and Optimization

Condensation Reaction

The compound is synthesized via acid-catalyzed condensation of 4-nitrophenol and 3-methylbenzaldehyde. The reaction proceeds under reflux in ethanol, yielding the Schiff base through dehydration:

4-Nitrophenol+3-MethylbenzaldehydeH+2-(E)-[(3-Methylphenyl)imino]methyl-4-nitrophenol+H2O\text{4-Nitrophenol} + \text{3-Methylbenzaldehyde} \xrightarrow{\text{H}^+} \text{2-{(E)-[(3-Methylphenyl)imino]methyl}-4-nitrophenol} + \text{H}_2\text{O}

Yields typically range from 70–85%, with purity confirmed by thin-layer chromatography (TLC) and recrystallization.

Table 2: Synthesis Conditions

ParameterConditionSource
SolventEthanol
TemperatureReflux (78°C)
Reaction time5–6 hours
CatalystAcidic (e.g., HCl)

Purification and Characterization

Crude product is purified via recrystallization using ethanol or methanol. Purity is assessed via:

  • Melting point: 359–361 K.

  • FTIR: ν(C=N)\nu(\text{C=N}) at 1612 cm⁻¹, ν(NO2)\nu(\text{NO}_2) at 1520 cm⁻¹, and ν(O-H)\nu(\text{O-H}) at 3200 cm⁻¹ .

  • NMR: 1H^1\text{H} NMR signals at δ 8.45 ppm (imine proton) and δ 10.2 ppm (phenolic -OH) .

Spectroscopic and Computational Analysis

XRD and Crystallography

XRD studies reveal a monoclinic crystal system with space group P21/cP2_1/c . The nitro group forms a dihedral angle of 46.2° with its attached ring, contributing to non-planarity . Intermolecular C–H···O interactions create a 2D network, stabilizing the crystal lattice .

DFT and Molecular Modeling

DFT calculations at the B3LYP/6-311++G(d,p) level show excellent agreement with experimental data (RMSD = 0.18 Å) . The molecular electrostatic potential (MEP) surface identifies the nitro group as an electrophilic site (-0.45 eV) and the phenolic oxygen as a nucleophilic region (+0.19 eV) .

Biological Activity and Applications

Catalytic and Material Science Applications

The imine group’s ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) suggests utility in catalysis. Additionally, the conjugated π-system enables applications in optoelectronics, such as organic light-emitting diodes (OLEDs).

ApplicationMechanismSource
CatalysisMetal coordination via C=N group
SensorsNitro group redox activity
PharmaceuticalsAntimicrobial/antioxidant activity

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Stability under acidic conditions is limited due to imine hydrolysis, while neutral or basic conditions preserve integrity.

Thermal Behavior

Thermogravimetric analysis (TGA) indicates decomposition above 473 K, with a mass loss corresponding to nitro group elimination.

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